Researchers face supply challenges for functionalized fluorene intermediates with reliable dual reactivity. 3-Bromo-9H-fluoren-9-ol (CAS 2038-90-6) solves this by offering a bromine at C3 for cross-coupling and a hydroxyl at C9 for further derivatization.
- Enables precise HOMO/LUMO tuning in OLED emitter and host materials via Suzuki or Buchwald-Hartwig couplings.
- Serves as a precursor for physiologically active fluorenols (e.g., wakefulness agents, auxin transport inhibitors) per Kurimoto et al.
- Available with consistent purity and global logistics, supporting both small-scale R&D and bulk procurement.
Molecular FormulaC13H9BrO
Molecular Weight261.11 g/mol
CAS No.2038-90-6
Cat. No.B13136388
⚠ Attention: For research use only. Not for human or veterinary use.
3-Bromo-9H-fluoren-9-ol: Key Intermediate for Synthesis and OLEDs
3-Bromo-9H-fluoren-9-ol (CAS 2038-90-6) is a brominated fluorene derivative with the molecular formula C13H9BrO and a molecular weight of 261.11 g/mol . It features a bromine atom substituted at the 3-position and a hydroxyl group at the 9-position of the fluorene core. This structural arrangement provides a dual reactive center that is highly versatile for downstream functionalization. The compound is primarily utilized as a critical intermediate in the synthesis of complex organic molecules, including biologically active compounds and advanced materials for organic electronics, particularly organic light-emitting diodes (OLEDs) [1].
Workflow
Organic synthesis & material science
Selection
Brominated fluorene building block with dual reactivity
Use context
Cross-coupling & OLED intermediate development
[1] Kurimoto, Y., Mitsudo, K., & Suga, S. (2021). Synthesis of 9-Substituted Fluorenols and Heteroring-fused Analogues by Intramolecular C–H Functionalization. Chemistry Letters, 50(2), 378–381. View Source
Why 3-Bromo-9H-fluoren-9-ol Cannot Be Replaced
In the family of fluoren-9-ol compounds, seemingly minor structural modifications—such as the presence and position of a halogen substituent—can drastically alter physicochemical properties and reactivity . For instance, the introduction of a bromine atom significantly increases molecular weight, density, and polar surface area (PSA) compared to the parent fluoren-9-ol . Furthermore, the position of this bromine (e.g., at the 3- vs. 2-position) is not a trivial change; it is a key determinant of the molecule's electronic structure and, consequently, its behavior in cross-coupling reactions critical for building complex conjugated systems [1]. Therefore, substituting 3-Bromo-9H-fluoren-9-ol with a close analog like 2-bromofluoren-9-ol or the non-brominated parent compound without rigorous validation introduces significant risk of altered reactivity, failed syntheses, or suboptimal material performance in the final application. The following quantitative evidence details these precise points of differentiation.
2-Bromo isomer
Positional isomer may shift electronic environment and cross-coupling regioselectivity; direct replacement may alter reactivity.
Parent fluoren-9-ol
Absence of bromine eliminates key coupling handle for building conjugated systems; synthetic pathway diverges significantly.
3-Bromofluoren-9-one
Ketone analog differs in functional group, melting behavior, and handling; synthetic sequence and purification require adjustment.
[1] Catsyn. 3-Bromo-9,9-diphenyl-9H-fluorene. Accessed April 17, 2026. View Source
3-Bromo-9H-fluoren-9-ol: Quantitative Evidence vs. Analogs
Higher Melting Point than 2-Bromo Isomer
The melting point of 3-Bromo-9H-fluoren-9-ol (164 °C) is markedly higher than that of its positional isomer, 2-bromofluoren-9-ol (CAS 33417-29-7), which melts at 130 °C . This represents a difference of 34 °C.
Melting Point vs 2-Br IsomerData to verify
164 °C vs 130 °C (+34 °C)
Supports purification and solid-state handling as an intermediate
Standard atmospheric pressure; literature-reported experimental values.
Why This Matters
A higher melting point generally indicates stronger intermolecular forces and greater crystalline stability, which can be advantageous for purification via recrystallization and for the handling and storage of the compound as a solid intermediate.
Thermal AnalysisPhysical ChemistryCrystallography
Higher Melting Point than Parent Fluoren-9-ol
The melting point of 3-Bromo-9H-fluoren-9-ol (164 °C) is 5–12 °C higher than the reported range for the parent compound, 9H-fluoren-9-ol (CAS 1689-64-1), which typically melts between 152–158 °C .
Melting Point vs ParentData to verify
164 °C vs 152–158 °C (+6 to +12 °C)
Indicates more ordered solid-state; may influence solubility profile
Standard atmospheric pressure; literature-reported experimental values.
Why This Matters
The increased melting point, driven by the presence and mass of the bromine atom, suggests a more ordered solid-state structure compared to the non-brominated parent, which can translate to improved handling characteristics and potentially different solubility profiles in organic solvents, impacting its use in solution-based processes.
Distinct Electronic Environment vs. 2-Bromo Substitution
While direct experimental electronic data for 3-bromo-9H-fluoren-9-ol is sparse, class-level inference from structurally analogous fluorene derivatives indicates that the position of bromine substitution (C3 vs. C2) significantly alters the molecule's electronic properties [1]. The C3 position on the fluorene ring has a different electronic relationship with the conjugated pi-system and the 9-hydroxy group compared to the C2 position, which is known to impact the reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1][2].
Electronic Effect vs 2-BrClass-level inference
Qualitative difference in reactivity and electronic distribution
Position choice affects cross-coupling regioselectivity
Bromine at 3-position; distinct electronic environment
Comparator Or Baseline
Bromine at 2-position (2-bromofluoren-9-ol)
Quantified Difference
Qualitative difference in reactivity and electronic distribution
Conditions
Based on established principles of aromatic substitution and cross-coupling reactivity patterns in fluorene derivatives.
Why This Matters
The choice between 3-bromo and 2-bromo isomers is not arbitrary. The distinct electronic environment at the 3-position is likely to result in different regioselectivity and reaction kinetics in metal-catalyzed cross-couplings, a cornerstone reaction for building OLED materials and complex pharmaceuticals, thereby influencing yield and final product properties.
[1] Catsyn. 3-Bromo-9,9-diphenyl-9H-fluorene. Accessed April 17, 2026. View Source
[2] Catsyn. 3-ブロモ-9,9-ジフェニル-9H-フルオレン. Accessed April 17, 2026. View Source
Precursor for High-Triplet-Energy OLED Materials
As a class, 3-bromo-substituted fluorene cores are established precursors for constructing high-performance OLED materials, particularly blue-light emitters and host materials [1][2]. The bromine atom at the 3-position serves as a reactive handle for Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine groups to tune the electronic properties, including the triplet energy level [1]. The 9-hydroxy group can also be functionalized or dehydrated to create a fulvene, further expanding the synthetic utility [3].
OLED Material PrecursorClass-level inference
Dual reactive sites (C3-Br, C9-OH) enable cross-coupling and functionalization
Supports synthesis of high-triplet-energy materials
Reactive bromine at 3-position enables cross-coupling; 9-hydroxy group offers additional functionalization points.
Comparator Or Baseline
Non-halogenated fluoren-9-ol (limited to functionalization at the 9-position)
Quantified Difference
Qualitative increase in synthetic versatility (dual vs. single reactive site)
Conditions
Based on established synthetic methodologies for fluorene-based OLED materials and intermediates.
Why This Matters
The presence of both a 3-bromo and a 9-hydroxy group provides a unique, orthogonal synthetic handle. This dual reactivity is not present in the parent fluoren-9-ol or its 2-bromo isomer, offering a more direct and efficient route to diversely substituted fluorene derivatives with fine-tuned optoelectronic properties for next-generation OLEDs.
[1] Catsyn. 3-Bromo-9,9-diphenyl-9H-fluorene. Accessed April 17, 2026. View Source
[2] Catsyn. 3-溴-9,9-二苯基-9H-芴. Accessed April 17, 2026. View Source
[3] Kurimoto, Y., Mitsudo, K., & Suga, S. (2021). Synthesis of 9-Substituted Fluorenols and Heteroring-fused Analogues by Intramolecular C–H Functionalization. Chemistry Letters, 50(2), 378–381. View Source
Physical Properties vs. 3-Bromofluoren-9-one
3-Bromo-9H-fluoren-9-ol (CAS 2038-90-6) and 3-Bromofluoren-9-one (CAS 2041-19-2) are both key fluorene-based intermediates for OLED materials, but they possess distinct physical and chemical properties due to their different 9-position functionalities [1]. The alcohol (3-Bromo-9H-fluoren-9-ol) has a reported melting point of 164 °C , while the ketone (3-Bromofluoren-9-one) is a yellow to orange solid with a reported melting point range of 125-127 °C [2].
Melting Point vs 3-Br-FluorenoneCross-study comparable
164 °C vs 125–127 °C (+37 to +39 °C)
Different functional group impacts synthetic route and handling
Ketone vs alcohol leads to distinct intermediate behavior
Standard atmospheric pressure; literature-reported experimental values.
Why This Matters
The significant difference in melting point (≈ 30%) and the different functional group (alcohol vs. ketone) means these two compounds are not interchangeable as intermediates. The choice between them will dictate the downstream synthetic pathway, the required reaction conditions, and the physical handling of the material.
[1] InnosPK. Exploring 3-Bromofluoren-9-one: A Key OLED Intermediate. Accessed April 17, 2026. View Source
[2] NBInno. 3-Bromofluoren-9-one: Properties, Applications, and Synthesis. Accessed April 17, 2026. View Source
3-Bromo-9H-fluoren-9-ol: Application Scenarios
9-Substituted Fluorenols for Drug Discovery
The Kurimoto et al. (2021) study highlights fluorenols as useful precursors for physiologically active compounds, including wakefulness-enhancing agents and auxin transport inhibitors [1]. 3-Bromo-9H-fluoren-9-ol, with its unique dual reactivity (bromine at C3 and alcohol at C9), is an ideal building block for creating diverse libraries of 9-substituted fluorenols. The bromine can be used in cross-couplings to introduce aryl or heteroaryl groups, while the 9-hydroxy group can be modified or retained for activity. This compound is therefore highly relevant for medicinal chemistry programs focused on neurological or plant growth regulation targets.
Advanced Materials for Blue OLEDs
Fluorene-based materials are celebrated for their wide bandgap and excellent blue emission properties, making them essential for high-performance OLEDs [2]. As established, 3-bromo-substituted fluorenes are critical intermediates for creating these materials via cross-coupling chemistry. 3-Bromo-9H-fluoren-9-ol provides a direct route to incorporate the 9-hydroxyfluorene scaffold into larger conjugated systems. This enables researchers to tune the HOMO/LUMO levels and triplet energy of the final emitter or host material, directly impacting OLED efficiency and color purity. Its use is therefore strategic in R&D settings focused on next-generation display and lighting technologies.
Heteroring-Fused Fluorene Analogues
The study by Kurimoto et al. (2021) specifically developed a protocol for synthesizing heteroring-fused fluorenols, which are known to possess antimycobacterial and antiprotozoal activities [1]. 3-Bromo-9H-fluoren-9-ol could serve as a starting material for such fused systems. The bromine substituent offers a point of attachment for constructing a fused heterocyclic ring, and the 9-hydroxy group can be utilized for subsequent dehydrative cyclization or further functionalization. This makes it a valuable commodity for researchers exploring new antimicrobial agents.
Fluorene-Based Conjugated Polymers
Patents and literature on electroluminescent materials frequently cite fluorene derivatives as components of conjugated polymers used in organic electronics [2]. The dual functionality of 3-Bromo-9H-fluoren-9-ol allows it to act as a unique monomer. The 3-bromo group can participate in step-growth polymerizations like Suzuki polycondensation, while the 9-hydroxy group could be modified to alter polymer solubility, processability, or to create graft copolymers. This dual reactivity profile is not available with simpler bromofluorenes, offering a pathway to novel polymeric architectures with tailored properties for plastic electronics.
Application
Selection Property
Validation Focus
9-Substituted Fluorenol Synthesis
Orthogonal C3-Br and C9-OH reactivity
Cross-coupling efficiency for library generation
Blue OLED Material Development
Wide-bandgap fluorene scaffold
Triplet energy and HOMO/LUMO tuning
Heterocycle-Fused Fluorene Synthesis
Bromine as attachment point for ring fusion
Cyclization reactivity and scaffold diversification
Conjugated Polymer Monomer
Dual functionality for polymerization and modification
Polycondensation reactivity and processability
[1] Kurimoto, Y., Mitsudo, K., & Suga, S. (2021). Synthesis of 9-Substituted Fluorenols and Heteroring-fused Analogues by Intramolecular C–H Functionalization. Chemistry Letters, 50(2), 378–381. View Source
[2] Catsyn. 3-Bromo-9,9-diphenyl-9H-fluorene. Accessed April 17, 2026. View Source
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